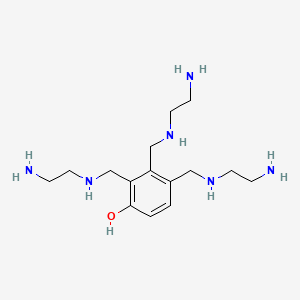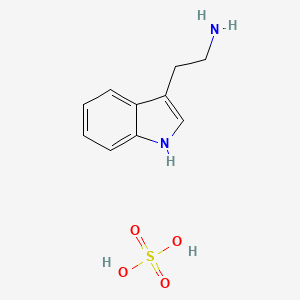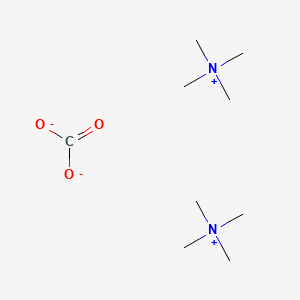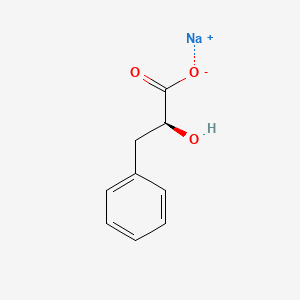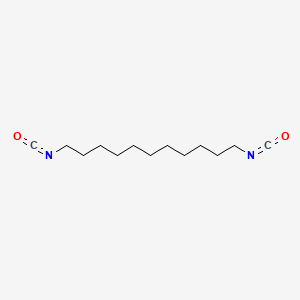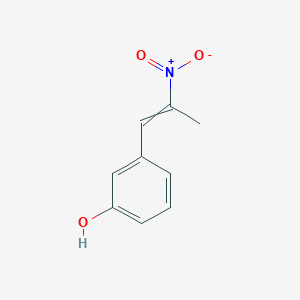
3-(2-Nitro-1-propen-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-(2-Nitro-1-propenyl)phenol is an organic compound with the molecular formula C9H9NO3 It is a phenolic compound characterized by the presence of a nitro group and a propenyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-(2-Nitro-1-propenyl)phenol typically involves the nitration of m-propenylphenol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the propenyl group.
Industrial Production Methods
Industrial production of m-(2-Nitro-1-propenyl)phenol may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
化学反应分析
Types of Reactions
m-(2-Nitro-1-propenyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated phenols.
科学研究应用
m-(2-Nitro-1-propenyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of m-(2-Nitro-1-propenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
m-(2-Nitro-1-propenyl)phenol: Unique due to the presence of both nitro and propenyl groups.
m-Nitrophenol: Lacks the propenyl group, resulting in different chemical properties.
m-Propenylphenol: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
m-(2-Nitro-1-propenyl)phenol stands out due to its dual functional groups, which confer unique reactivity and potential applications. The combination of nitro and propenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields.
属性
CAS 编号 |
61131-60-0 |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC 名称 |
3-(2-nitroprop-1-enyl)phenol |
InChI |
InChI=1S/C9H9NO3/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6,11H,1H3 |
InChI 键 |
PSRIKSDCVRDVKZ-UHFFFAOYSA-N |
手性 SMILES |
C/C(=C/C1=CC(=CC=C1)O)/[N+](=O)[O-] |
规范 SMILES |
CC(=CC1=CC(=CC=C1)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


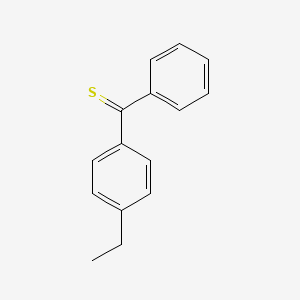


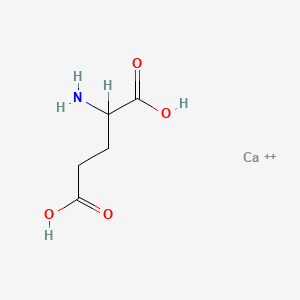
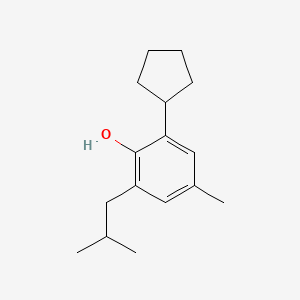

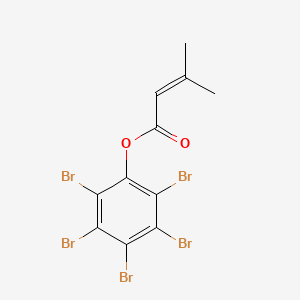

![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)
